molecular formula C9H12O3S B128698 Ethyl p-toluenesulfonate CAS No. 80-40-0

Ethyl p-toluenesulfonate

Cat. No. B128698
CAS RN: 80-40-0
M. Wt: 200.26 g/mol
InChI Key: VRZVPALEJCLXPR-UHFFFAOYSA-N
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Description

Ethyl p-toluenesulfonate is a chemical compound that is part of the toluenesulfonates family. It is an ester of p-toluenesulfonic acid and ethanol. This compound is of interest due to its potential applications in various chemical synthesis processes and its role as an intermediate in the production of more complex molecules.

Synthesis Analysis

The synthesis of this compound and related compounds has been explored in several studies. A chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates has been reported, which serves as a convenient intermediate for various heterobifunctional PEG derivatives . Another study describes the synthesis of this compound-β-methoxy from ethylene glycol monoethyl ether and p-toluene sulfonyl chloride, with NaOH as a catalyst, achieving a yield of 76.2% and a purity of 97.6% . Additionally, the reaction of ethyl acetoacetate with anhydrous p-toluenesulfonic acid has been shown to produce ethyl isodehydroacetate and this compound under different conditions .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an ethyl group attached to the sulfonate functional group, which is in turn bonded to a toluene ring. The structure has been confirmed through various analytical techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and elementary analysis .

Chemical Reactions Analysis

This compound participates in various chemical reactions. For instance, the solvolysis of a related compound, 2-p-anisyl-1-ethyl p-toluenesulfonate, has been studied, showing complete 14C-scrambling between carbon atoms in certain solvents, indicating anchimeric assistance in the solvolysis process . Polymers of ethylene methacrylate toluenesulfonate have been shown to be strong alkylating agents, reacting with a wide range of nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The presence of the ethyl group and the toluenesulfonate moiety imparts certain hydrophobic and hydrophilic characteristics, respectively. These properties are crucial for their application in bioconjugation chemistry, where the balance of hydrophilicity and chain flexibility is important . The synthesis methods developed aim to achieve high purity and monodispersity, which are essential for the compound's performance in subsequent chemical reactions .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Ethyl p-toluenesulfonate-β-methoxy was synthesized using ethylene glycol monoethyl ether and p-toluene sulfonyl chloride, proving useful in organic synthesis (Fan Shao-hua, 2002).
  • It is involved in the chromatography-free synthesis of octa(ethylene glycol) p-toluenesulfonate, a heterobifunctional oligo(ethylene glycol) derivative (Adam M. Wawro et al., 2016).
  • p-Toluenesulfonic acid monohydrate, related to this compound, acts as a catalyst for synthesizing highly functionalized piperidines (S. Sajadikhah et al., 2012).

Catalysis and Chemical Modifications

  • The compound finds use in the synthesis of isocoumarins, serving as a catalyst in chemical reactions (G. L. Bras et al., 2008).
  • This compound is utilized in catalytic processes for the methoxycarbonylation of olefins, showcasing its versatility in organic chemistry (O. V. Gusev et al., 2003).

Biochemical Applications

  • It serves as a sensitive reagent for HPLC with fluorescence detection in bioanalysis, particularly in the determination of bile acids (J. You et al., 2010).

Material Science and Engineering

  • This compound derivatives contribute to the development of second-order nonlinear optics, enhancing the field of optical materials (S. Okada et al., 2003).
  • It plays a role in the electrical control of cell density and morphology on conducting polymer surfaces, bridging the gap between bioelectronics and materials science (A. Wan et al., 2009).

Environmental and Energy Applications

  • In the field of environmental science, it assists in the formation of deep-eutectic solvents for solubilizing metal oxides, contributing to sustainable chemistry practices (Nerea Rodriguez Rodriguez et al., 2019).

Mechanism of Action

Target of Action

Ethyl p-toluenesulfonate is primarily used as a reagent in organic synthesis . It is also used as an intermediate in the production of photosensitive materials and as a plasticizer in the production of cellulose acetate . .

Mode of Action

As a reagent in organic synthesis, this compound acts as an alkylating agent . Alkylation is a process where an alkyl group is transferred from one molecule to another. The alkyl group in this compound can be transferred to other molecules, thereby modifying their structure and potentially their function.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its reactivity as an alkylating agent could be affected by the pH and temperature of its environment. Furthermore, its stability could be affected by exposure to light, heat, and oxygen .

Safety and Hazards

Ethyl p-toluenesulfonate is moderately toxic by subcutaneous and intraperitoneal routes . It is a questionable carcinogen with experimental tumorigenic data . It is combustible when exposed to heat or flame and can react with oxidizing materials . When heated to decomposition, it emits highly toxic fumes of SOx .

properties

IUPAC Name

ethyl 4-methylbenzenesulfonate
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InChI

InChI=1S/C9H12O3S/c1-3-12-13(10,11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3
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InChI Key

VRZVPALEJCLXPR-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCOS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
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Molecular Formula

C9H12O3S
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DSSTOX Substance ID

DTXSID2058833
Record name Benzenesulfonic acid, 4-methyl-, ethyl ester
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Molecular Weight

200.26 g/mol
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Physical Description

Unstable solid; mp = 33 deg C; [Hawley] White solid; mp = 32-34 deg C; [MSDSonline]
Record name Ethyl p-methylbenzenesulfonate
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Boiling Point

173 °C @ 15 MM HG
Record name ETHYL P-METHYLBENZENESULFONATE
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Flash Point

316 °F
Record name ETHYL P-METHYLBENZENESULFONATE
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Solubility

INSOL IN WATER; SOL IN ALC, ETHER, HOT ACETIC ACID, SOL IN HOT ETHYL ACETATE
Record name ETHYL P-METHYLBENZENESULFONATE
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Density

1.17
Record name ETHYL P-METHYLBENZENESULFONATE
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Vapor Pressure

0.000241 [mmHg]
Record name Ethyl p-methylbenzenesulfonate
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Color/Form

MONOCLINIC CRYSTALS, MONOCLINIC PRISMS FROM ACETIC ACID, ETHYL ACETATE

CAS RN

80-40-0
Record name Ethyl p-toluenesulfonate
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Record name Ethyl p-toluenesulfonate
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Record name Ethyl toluene-4-sulphonate
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Record name ETHYL P-METHYLBENZENESULFONATE
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Melting Point

33 °C
Record name ETHYL P-METHYLBENZENESULFONATE
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Synthesis routes and methods

Procedure details

A portion of the crude 2-(imidazol-1-yl)ethanol (10 g, 89 mmol) and triethylamine (10.1 g, 100 mmol) were dissolved in methylene chloride (250 ml), tosyl chloride (17.5 g, 92 mmol) was added over 5 minutes as a solid, giving an exotherm to reflux. The reaction was stirred for 30 minutes at ambient temperature then quenched into 250 ml of 1M hydrogen chloride and 250 ml of methylene chloride. The organic phase was washed with brine and dried by passing it through a phase separator paper. Removal of the solvent by evaporation and purification by flash chromatography using methylene chloride/methanol/ammonia (100/10/1) gave 2-(imidazo]-1-yl)ethyl paratoluene sulphonate (10.95 g, 46%, impure). 4-Hydroxy-5-methoxy-2-nitrobenzamide (3 g, 15.3 mmol), (prepared as described for the starting material in Example 23), and 2-(imidazol-1-yl)ethyl paratoluene sulphonate (7 g, impure) were mixed in the presence of potassium carbonate (5 g, 72 mmol) and anhydrous DMF (20 ml) and heated at 100° C. for 3 hours. The reaction mixture was allowed to cool to ambient temperature and the DMF was removed by evaporation. The residue was resuspended in methylene chloride/methanol/ammnonia (100/10/1) and silica (15 g) was added. The solvent was removed by evaporation and the resulting powder was placed on the top of a silica gel column and eluted using first methylene chloride and slowly increasing the solvent polarity up to methylene chloride/methanol/ammnonia (100/10/1). Removal of the solvent by evaporation gave 4-(2-(imidazol-1-yl)ethoxy)-5-methoxy-2-nitrobenzaride as a cream solid (2.53 g, 55%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: Ethyl p-toluenesulfonate has the molecular formula C9H12O3S and a molecular weight of 200.25 g/mol.

A: [] Infrared (IR) spectroscopy reveals characteristic peaks at 2130 cm-1 (strong, NNN), 1380 cm-1, and 1180 cm-1 (strong, SO2). 1H Nuclear Magnetic Resonance (NMR) spectroscopy in CDCl3 shows signals at δ = 2.47 (s, CH3), 7.40 (d, J = 8 Hz, m-SO2C6H4), and 7.84 (d, J = 8 Hz, o-SO2C6H4). []

A: EPTS is commonly used as an alkylating agent in organic synthesis. It readily reacts with nucleophiles, such as alcohols, amines, and thiols, to introduce an ethyl group. [, , ]

A: One example is the synthesis of diethyl ethylphosphonate (DEEP), a flame retardant. EPTS reacts with triethyl phosphite via the Michaelis-Arbuzov rearrangement, producing DEEP. This method offers an advantage over other alkylating agents as EPTS can be easily separated from the product and potentially reused, thus reducing production costs. []

A: EPTS serves as a potential genotoxic impurity in active pharmaceutical ingredients (APIs). Analytical methods, including high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS), have been developed and validated for trace-level quantification of EPTS in pharmaceuticals. [, , ]

A: Using HPLC-UV methods, the limit of detection (LOD) for EPTS can be as low as 0.15 ppm (0.009 μg/mL). []

A: Yes, EPTS is identified as a potential genotoxic impurity. Its presence in pharmaceutical products is strictly regulated, and analytical methods are employed to ensure its levels remain below the acceptable limits. [, ]

A: Analytical methods for EPTS quantification undergo rigorous validation procedures. This includes assessing parameters like linearity, accuracy, precision, specificity, LOD, and limit of quantification (LOQ) to ensure the reliability and accuracy of the analytical data. [, ]

A: While EPTS can be stored indefinitely at -20°C, it poses explosion risks when heated above 100°C, particularly during distillation attempts. [, ] Using a polymer-bound form of EPTS offers a safer alternative as it remains stable at room temperature and less sensitive to mechanical shock. []

A: Research on similar compounds suggests that modifying the alkyl chain length or the substituents on the aromatic ring can influence the reactivity of sulfonate esters. [, , ] For instance, studies on the solvolysis rates of substituted benzyl p-toluenesulfonates show that electron-withdrawing groups on the benzene ring decrease the reaction rate. []

A: Yes, recent research demonstrates the use of EPTS in synthesizing degradable hydrogel adhesives. EPTS is employed to introduce quaternary ammonium salt pendants into a polymer backbone, imparting antibacterial properties to the hydrogel. []

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